N-(3-Methoxyacridin-9-YL)-N-methylacetamide

Description

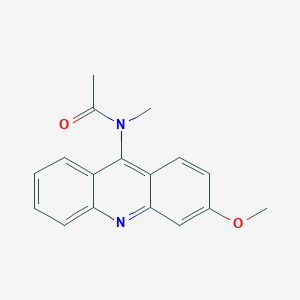

N-(3-Methoxyacridin-9-YL)-N-methylacetamide (CAS: 61299-64-7) is an acridine derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol . The compound features a methoxy group at the 3-position of the acridine core and an N-methylacetamide side chain.

The synthesis of such compounds typically involves multi-step reactions, including alkylation, hydrolysis, and coupling of intermediates (e.g., aryl alkynes and azides) . For example, intermediates like N-(3-ethynylphenyl)acetamide are prepared from 3-ethynylaniline and acetic anhydride, followed by reactions with ethyl 2-azidoacetate to form triazole or other heterocyclic intermediates .

Properties

CAS No. |

61299-64-7 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

N-(3-methoxyacridin-9-yl)-N-methylacetamide |

InChI |

InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-10-12(21-3)8-9-14(16)17/h4-10H,1-3H3 |

InChI Key |

OUBGVQKDHLIRMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=C2C=CC(=CC2=NC3=CC=CC=C31)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 9-amino-3-methoxyacridine with N-methylacetamide under specific reaction conditions. The process may include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for acridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.

Reduction: Reduction reactions can modify the acridine core, potentially altering its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit a range of biological activities, including anticancer and antimicrobial properties .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

Biology: Investigated for its interactions with DNA and proteins, which can influence cellular processes.

Medicine: Explored for its anticancer properties, particularly its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Industry: Utilized in the development of fluorescent dyes and materials for various applications

Mechanism of Action

The mechanism of action of N-(3-Methoxyacridin-9-YL)-N-methylacetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription, ultimately causing cell death. Additionally, the compound can interact with various proteins, influencing signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxy vs. Halogenated Analogues

N-(4-Chloroacridin-9-YL)-N-methylacetamide (CAS: 649727-23-1)

- Molecular Formula : C₁₆H₁₃ClN₂O

- Key Differences : Replaces the 3-methoxy group with a 4-chloro substituent.

- Chlorinated acridines often exhibit altered solubility and binding affinity to biological targets, which could influence pharmacokinetics .

(E)-N-(3-Bromostyryl)-N-methylacetamide

Alkyl Chain Modifications

(E)-N-(2-Bromostyryl)-N-ethylacetamide

- Molecular Formula : C₁₃H₁₅BrN₂O

- Key Differences : Ethyl group replaces the methyl group on the acetamide nitrogen.

- Implications :

Heterocyclic Core Modifications

2-(3-Methoxy-9H-carbazol-9-yl)-N-phenylacetamide

Spectral and Physical Property Comparison

- The absence of spectral data for the target compound highlights a gap in available literature, necessitating further characterization.

Biological Activity

N-(3-Methoxyacridin-9-YL)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acridine backbone with a methoxy group at the 3-position and an N-methylacetamide substituent. The chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- DNA Intercalation : Acridine derivatives are known to intercalate into DNA, which can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | DNA intercalation |

| A549 (Lung) | 15.2 | Apoptosis induction |

| MCF-7 (Breast) | 12.8 | Enzyme inhibition |

| HCT116 (Colon) | 11.0 | Cell cycle arrest |

These results suggest that this compound has promising anticancer activity, warranting further investigation.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus cereus | 16 |

The antimicrobial activity indicates that this compound could serve as a lead for developing new antibiotics.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models of human cancer. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The study indicated that the compound's mechanism involved disrupting bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.